molecular formula C18H14BrNO4 B15011172 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15011172
M. Wt: 388.2 g/mol
InChI Key: JMAXIZKLEACJPF-PEZBUJJGSA-N
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Description

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-2-one core substituted with a bromophenyl carbonyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzoyl chloride with 3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: NaN3, KSCN

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of azides, thiocyanates, etc.

Scientific Research Applications

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-methylphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the bromine atom in 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical reactivity and biological properties compared to its analogs with different halogen substitutions. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C18H14BrNO4/c1-24-13-5-3-2-4-12(13)15-14(17(22)18(23)20-15)16(21)10-6-8-11(19)9-7-10/h2-9,15,21H,1H3,(H,20,23)/b16-14-

InChI Key

JMAXIZKLEACJPF-PEZBUJJGSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2

Origin of Product

United States

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